Solcitinib

Description

Structure

3D Structure

Properties

IUPAC Name |

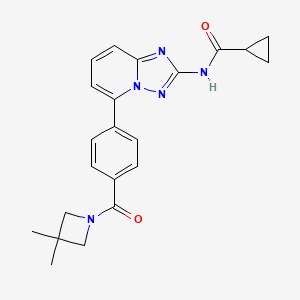

N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYACSQFXVMWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206163-45-2 | |

| Record name | Solcitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOLCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solcitinib (GSK-2586184): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solcitinib (GSK-2586184), a potent and selective Janus kinase 1 (JAK1) inhibitor, represents a significant advancement in the targeted therapy of autoimmune and inflammatory diseases. Developed through a collaboration between Galapagos NV and GlaxoSmithKline, this compound has been investigated in clinical trials for conditions including psoriasis, systemic lupus erythematosus, and ulcerative colitis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and a detailed, plausible synthetic route for this compound. It includes a compilation of its inhibitory activity, experimental protocols for key assays, and visualizations of the relevant biological pathways and discovery workflow.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a wide array of cytokines, interferons, and growth factors that are pivotal in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory disorders.

This compound (also known as GLPG-0778 and GSK-2586184) is an orally active, competitive, and selective inhibitor of JAK1.[1][2][3] By selectively targeting JAK1, this compound aims to provide therapeutic benefits while potentially mitigating side effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition.[4][5]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the JAK1 enzyme, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK-STAT signaling cascade prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory genes.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for target genes. This compound, by inhibiting JAK1, effectively blocks these downstream events.

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Discovery of this compound

This compound was discovered and developed as part of a strategic alliance between Galapagos NV and GlaxoSmithKline focused on inflammatory diseases.[1] The discovery process leveraged Galapagos' proprietary target discovery platform, which utilizes primary human cells and adenoviral vectors to identify and validate novel drug targets.

Drug Discovery Workflow

The discovery of a selective JAK1 inhibitor like this compound likely followed a structured workflow, from initial target identification to the selection of a clinical candidate.

Figure 2: A representative workflow for the discovery of this compound.

Quantitative Data

This compound has demonstrated high potency for JAK1 and selectivity over other JAK family members in biochemical assays.

| Parameter | JAK1 | JAK2 | JAK3 | TYK2 | Reference |

| IC50 (nM) | 9.8 | 107.8 | 539 | 225.4 | [1][3] |

| Selectivity (fold vs. JAK1) | - | 11 | 55 | 23 | [1][3] |

Table 1: In vitro inhibitory activity and selectivity of this compound against JAK kinases.

Synthesis of this compound

The chemical synthesis of this compound, N-(5-(4-(3,3-dimethylazetidine-1-carbonyl)phenyl)-[1][2][6]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, can be accomplished through a multi-step process. A plausible synthetic route involves the preparation of two key intermediates followed by a Suzuki coupling reaction.

Synthesis of Intermediate 1: N-(5-bromo-[1][2][6]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide

Step 1: Synthesis of 5-bromo-[1][2][6]triazolo[1,5-a]pyridin-2-amine

This intermediate can be synthesized from 6-bromopyridin-2-amine through a series of reactions to form the triazolopyridine core.

Step 2: Acylation of the 2-amino group

The 2-amino group of 5-bromo-[1][2][6]triazolo[1,5-a]pyridin-2-amine is then acylated with cyclopropanecarbonyl chloride to yield the first key intermediate.

Synthesis of Intermediate 2: (4-(3,3-dimethylazetidine-1-carbonyl)phenyl)boronic acid

Step 1: Amide coupling

4-Carboxyphenylboronic acid is coupled with 3,3-dimethylazetidine using a suitable coupling agent to form the amide bond.

Final Step: Suzuki Coupling

The final step involves a palladium-catalyzed Suzuki cross-coupling reaction between N-(5-bromo-[1][2][6]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide and (4-(3,3-dimethylazetidine-1-carbonyl)phenyl)boronic acid to yield this compound.

Figure 3: Plausible synthetic route for this compound.

Experimental Protocols

General Protocol for JAK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a representative method for determining the inhibitory constant (IC50) of a compound against a kinase.

-

Reagents and Materials:

-

JAK1, JAK2, JAK3, or TYK2 kinase (recombinant)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)

-

Test compound (this compound)

-

Assay buffer

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer.

-

Add the diluted this compound or DMSO (for control wells).

-

Add the specific JAK kinase to initiate the binding reaction.

-

Incubate the plate at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission from the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.

-

The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated.

-

The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound (GSK-2586184) is a potent and selective JAK1 inhibitor that has emerged from a targeted drug discovery program. Its mechanism of action, centered on the inhibition of the JAK1-STAT signaling pathway, provides a sound rationale for its investigation in a range of autoimmune and inflammatory diseases. The synthetic route outlined in this guide, while plausible, represents a potential pathway to this complex molecule. The quantitative data on its inhibitory activity underscore its selectivity for JAK1. This technical guide provides a comprehensive overview for researchers and professionals in the field of drug development, consolidating key information on the discovery and synthesis of this promising therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Solcitinib

Introduction

This compound, also known as GSK2586184 and GLPG0778, is an orally active, small molecule inhibitor of Janus kinase 1 (JAK1)[1][2]. As a selective immunomodulator, it was developed to target the JAK-STAT signaling pathway, which is crucial for mediating the effects of numerous cytokines involved in immune responses and inflammation[3][4]. This compound has been investigated for the treatment of several autoimmune and inflammatory diseases, including moderate-to-severe plaque-type psoriasis, systemic lupus erythematosus (SLE), and ulcerative colitis (UC)[1][2][5]. This document provides a comprehensive overview of its pharmacodynamic and pharmacokinetic properties, supported by data from preclinical and clinical studies.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its selective inhibition of JAK1, leading to the modulation of inflammatory cytokine signaling.

Mechanism of Action

This compound is a competitive and potent inhibitor of JAK1[1]. The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus[6][7]. This signal transduction occurs via the JAK-STAT pathway[4].

Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other, as well as the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the STATs, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune cell function[4][8].

By selectively inhibiting JAK1, this compound blocks the signaling of multiple pro-inflammatory cytokines that are dependent on this enzyme, thereby reducing the inflammatory response. Its selectivity is a key feature, aiming to minimize off-target effects that could arise from inhibiting other JAK isoforms, such as JAK2-mediated effects on hematopoiesis[9][10].

In Vitro Activity and Selectivity

This compound demonstrates high potency for JAK1 with significant selectivity over other JAK family members. This selectivity profile is crucial for its therapeutic action and safety.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity Fold vs. JAK1 |

|---|---|---|

| JAK1 | 9.8 | - |

| JAK2 | 107.8 | 11-fold |

| JAK3 | 539 | 55-fold |

| TYK2 | 225.4 | 23-fold |

Source: Data compiled from multiple sources indicating an IC50 of 8-9.8 nM for JAK1 and selectivity folds.[1][2][11][12]

Clinical Pharmacodynamics

Clinical studies have evaluated the pharmacodynamic effects of this compound in patient populations.

-

Psoriasis: In a Phase IIa study involving patients with moderate-to-severe psoriasis, treatment with this compound resulted in differential gene expression in involved skin after two weeks, indicating target engagement and modulation of inflammatory pathways within the skin lesions[13].

-

Systemic Lupus Erythematosus (SLE): A study in SLE patients aimed to assess the effect of this compound on interferon-mediated messenger RNA transcription. However, at an interim analysis, the drug showed no significant effect on the expression of these interferon biomarkers, which led to the study being declared futile[14].

Pharmacokinetics

This compound is an orally administered agent[15]. While detailed pharmacokinetic parameters such as Tmax, half-life, and clearance are not extensively published in the available literature, clinical trial data provide insights into its dose-response relationship and effective delivery.

Dose-Response Relationship

A Phase IIa study in psoriasis patients demonstrated a clear dose-dependent clinical response. Higher doses of this compound were associated with greater efficacy in reducing the Psoriasis Area and Severity Index (PASI) score[13][15].

Table 2: Dose-Dependent Efficacy of this compound in Psoriasis (Week 12)

| Treatment Group (Twice Daily) | PASI 75 Response Rate |

|---|---|

| Placebo | 0% |

| This compound 100 mg | 13% |

| This compound 200 mg | 25% |

| This compound 400 mg | 57% |

Source: Data from the Phase IIa randomized, placebo-controlled study (NCT01782664).[13][15]

In a small study of two patients with ulcerative colitis, serum concentrations of this compound collected at various time points indicated effective oral delivery of the drug[10].

Clinical Development and Safety

This compound has been evaluated in several clinical trials for different inflammatory conditions. Its development has been halted for some indications due to safety concerns and lack of efficacy[8][16].

-

Psoriasis (NCT01782664): A Phase IIa study showed that 12 weeks of treatment with this compound resulted in clinical improvement and was generally well-tolerated in patients with moderate-to-severe plaque psoriasis[13]. The most significant improvements were seen at the 400 mg twice-daily dose[13][15][16].

-

Systemic Lupus Erythematosus (NCT01777256): This study was halted prematurely. An interim analysis showed a lack of efficacy based on pharmacodynamic biomarker data[14]. Subsequently, significant safety issues were identified, including elevated liver enzymes in six patients, with one confirmed and one suspected case of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)[8][14].

-

Ulcerative Colitis (NCT02000453): An open-label study designed for 15 patients was discontinued after enrolling only two participants due to the safety concerns that emerged from the parallel SLE trial[5][9]. Despite the early termination, the two treated patients showed clinical and endoscopic responses, suggesting potential efficacy for this indication[9][10].

Safety Profile

The overall incidence of adverse events (AEs) in the psoriasis trial was similar across treatment groups, with no clear dose-dependent relationship[13]. However, serious adverse events (SAEs) reported across different studies have been a significant concern and led to the cessation of its development for certain indications.

Table 3: Notable Serious Adverse Events Associated with this compound

| Adverse Event | Study Indication | Reference |

|---|---|---|

| Elevated Liver Enzymes | Systemic Lupus Erythematosus | [8][14] |

| DRESS Syndrome | Systemic Lupus Erythematosus | [8][14] |

| Ureteral Calculus | Psoriasis | [17] |

| Severe Thrombocytopenia | Psoriasis |[17] |

Experimental Protocols

Detailed methodologies from key experiments provide context for the interpretation of the presented data.

In Vitro Kinase Inhibition Assay (General Protocol)

To determine the IC50 values for JAK enzymes, a standard in vitro kinase assay is typically performed.

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A generic peptide substrate for tyrosine kinases is prepared in an assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture containing the specific JAK enzyme, the peptide substrate, and the diluted this compound or DMSO control. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using a fluorescence-based method or radiometric assay (e.g., using ³³P-ATP).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then determined by fitting the data to a four-parameter logistic curve.

Phase IIa Psoriasis Clinical Trial (NCT01782664) Methodology

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study[13].

-

Patient Population: 60 adult patients with moderate-to-severe chronic plaque-type psoriasis[13].

-

Treatment Arms: Patients were randomized to receive placebo or this compound at doses of 100 mg, 200 mg, or 400 mg, administered orally twice daily for 12 weeks[13][15]. An additional small, open-label cohort of eight patients received 400 mg twice daily to explore gene expression[13].

-

Primary Endpoint: The primary outcome was the Psoriasis Area and Severity Index (PASI) score, specifically the proportion of patients achieving a 75% reduction from baseline (PASI 75) at week 12[13].

-

Secondary Endpoints: Included assessments of itch, quality of life, and safety[13].

-

Pharmacodynamic Analysis: Skin biopsies were taken from a subset of patients at baseline and after 2 weeks of treatment to analyze differential gene expression[13].

Pharmacodynamic Assessment in SLE Trial (NCT01777256) Methodology

-

Study Design: An adaptive, randomized, double-blind, placebo-controlled study[14].

-

Patient Population: Adults with systemic lupus erythematosus[14].

-

Treatment Arms: Patients received oral this compound (50-400 mg) or placebo twice daily for 12 weeks[14].

-

Primary Pharmacodynamic Endpoint: The primary endpoint was the change over time in the expression of interferon-mediated messenger RNA (mRNA) transcripts in whole blood[14].

-

Methodology:

-

Sample Collection: Whole blood samples were collected from patients at baseline and at specified time points during treatment.

-

RNA Extraction: Total RNA was extracted from the blood samples.

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis was used to measure the expression levels of a pre-defined panel of interferon-inducible genes.

-

Data Analysis: The change in the mean expression of these transcriptional biomarkers from baseline was calculated for each treatment group and compared with placebo to determine the pharmacodynamic effect of this compound[14].

-

Visualizations

Diagrams illustrating key pathways and workflows related to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dermnetnz.org [dermnetnz.org]

- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK2586184, a JAK1 selective inhibitor, in two patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 11. selleckchem.com [selleckchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Investigation of selective JAK1 inhibitor GSK2586184 for the treatment of psoriasis in a randomized placebo-controlled phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety, tolerability, efficacy and pharmacodynamics of the selective JAK1 inhibitor GSK2586184 in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Systemic Treatment of Psoriasis with JAK Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Solcitinib: A Technical Guide to On-Target and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solcitinib (also known as GLPG0778 and GSK2586184) is a potent and selective, orally active inhibitor of Janus kinase 1 (JAK1).[1] As a member of the JAK inhibitor (jakinib) class of drugs, this compound modulates the signaling of various cytokines involved in immune and inflammatory responses by blocking the JAK-STAT pathway.[2] This technical guide provides an in-depth overview of the known targets of this compound, its mechanism of action, and its observed off-target effects. The information is compiled from publicly available preclinical and clinical data.

On-Target Activity and Potency

This compound's primary therapeutic effect is derived from its potent inhibition of JAK1.

Biochemical Potency and Selectivity

This compound is a highly potent inhibitor of JAK1 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for JAK1 over other members of the Janus kinase family is a key characteristic.

| Target | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 9.8 | - |

| JAK2 | 107.8 | 11-fold |

| JAK3 | 539 | 55-fold |

| TYK2 | 225.4 | 23-fold |

| Data compiled from MedchemExpress.[1] |

Mechanism of Action: The JAK-STAT Pathway

This compound exerts its immunomodulatory effects by competitively inhibiting the ATP-binding site of JAK1. This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the downstream signaling of numerous pro-inflammatory cytokines.

References

The Role of Janus Kinase 1 (JAK1) in Preclinical Models of Autoimmune Disease: A Technical Guide

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine signals into transcriptional responses, governing fundamental cellular processes such as proliferation, differentiation, and immune modulation.[1][2][3] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][2][3] JAK1, in particular, is a central mediator for numerous pro-inflammatory cytokines implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases.[3][4][5] It pairs with other JAK family members to transduce signals for cytokines that are pivotal in driving the aberrant immune responses characteristic of these disorders.[4][6] This technical guide provides an in-depth exploration of the role of JAK1 in key preclinical models of autoimmune diseases, offering detailed experimental protocols, quantitative data from therapeutic intervention studies, and visualizations of the core signaling pathways and experimental workflows.

The JAK1 Signaling Pathway

JAK1 is essential for signaling through multiple cytokine receptors, including those for the common gamma chain (γc) family (e.g., IL-2, IL-4, IL-7, IL-9, IL-15), the gp130 family (e.g., IL-6, IL-11), and interferons (IFNs).[4][5][7] The canonical JAK1 signaling cascade is initiated when a cytokine binds to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. Activated JAKs, including JAK1, then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[6] Upon recruitment, STATs are themselves phosphorylated by JAKs, causing them to detach from the receptor, form homo- or heterodimers, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[6][8]

Caption: Canonical JAK1 signaling pathway from cytokine binding to gene transcription.

Role of JAK1 in Rheumatoid Arthritis (RA) Models

The collagen-induced arthritis (CIA) model in mice is the most widely used preclinical model for human rheumatoid arthritis, sharing key pathological and immunological features.[9][10] The model is induced by immunization with type II collagen, leading to an autoimmune response characterized by synovial inflammation, cartilage destruction, and bone erosion.

JAK1 in CIA Pathogenesis: JAK1 is critically involved in mediating the signals of several pro-inflammatory cytokines central to RA, such as IL-6.[5] Studies utilizing selective JAK1 inhibitors in the CIA model have demonstrated their efficacy in reducing disease severity.[11][12] Inhibition of JAK1 leads to decreased paw swelling, reduced inflammatory cell infiltration into the joints, and protection against bone and cartilage damage.[6][12]

Quantitative Data: Efficacy of JAK1 Inhibitors in the CIA Model

| Inhibitor (Selectivity) | Animal Model | Dosing Regimen | Key Outcomes | Reference |

| Upadacitinib (JAK1) | Mouse CIA | Not specified | Alleviated paw swelling and histological severity. | [11] |

| Filgotinib (JAK1) | Rodent CIA | Not specified | Reduced paw swelling, cartilage and bone degradation, and lowered pro-inflammatory cytokine levels. | [12] |

| LW402 (JAK1) | Mouse CIA | Not specified | Effectively eased disease symptoms. | [13] |

| INCB028050 (JAK1/2) | Rat Adjuvant Arthritis | Not specified | Improved clinical, histologic, and radiographic signs of disease. | [14] |

| Baricitinib (JAK1/2) | Mouse Arthritis Model | Not specified | Alleviated inflammatory and neuropathic pain through modulation of IL-6/JAK/STAT3 signaling. | [5] |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes a standard method for inducing CIA in genetically susceptible DBA/1 mice.[9][10][15]

-

Animal Selection: Use male DBA/1 mice, 7-8 weeks of age, as they are highly susceptible to CIA.[9][15]

-

Reagent Preparation:

-

Type II Collagen (CII) Solution: Dissolve bovine or chicken type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL. Keep on ice to prevent denaturation.[9]

-

Complete Freund's Adjuvant (CFA): Prepare CFA containing 2 mg/mL of Mycobacterium tuberculosis.[15]

-

Emulsion: Prepare a stable emulsion by mixing equal volumes of the CII solution and CFA. Homogenize the mixture using two glass syringes connected by a 3-way stopcock until a thick, stable emulsion is formed (a drop should not disperse in water). Keep the emulsion cool in an ice water bath during preparation.[9]

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen.[16]

-

-

Booster Immunization (Day 21):

-

Monitoring and Evaluation:

-

Begin monitoring for signs of arthritis around day 21. Arthritis typically develops between days 28-35.[9][10]

-

Score the mice 3-4 times per week for signs of arthritis (redness, swelling) in each paw. A common scoring system is 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity. The maximum score per mouse is 16.[9]

-

Continue monitoring until the experimental endpoint (typically days 42-56).[15]

-

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Role of JAK1 in Systemic Lupus Erythematosus (SLE) Models

Spontaneous mouse models like the NZB/W F1 and MRL/lpr strains are instrumental in studying SLE, a systemic autoimmune disease. These models develop pathologies that closely resemble human lupus, including autoantibody production, immune complex deposition, and organ damage, particularly lupus nephritis (LN).[17][18]

JAK1 in SLE Pathogenesis: JAK1 mediates signaling for key cytokines in SLE pathogenesis, including type I interferons (IFN-α/β), IFN-γ, and IL-6.[4] Therapeutic inhibition of JAK1 in lupus-prone mice has shown significant efficacy. Treatment with a selective JAK1 inhibitor prevented the development of proteinuria, reversed established severe proteinuria, restored salivary gland function, and reduced kidney inflammation.[4][19] These effects are long-lasting, persisting even after treatment cessation.[4][19]

Quantitative Data: Efficacy of JAK1 Inhibitors in the NZB/W F1 Lupus Model

| Inhibitor (Selectivity) | Animal Model | Treatment Schedule | Key Outcomes | Reference |

| ABT-317 (JAK1) | NZB/W F1 Mice | Prophylactic | Prevented development of proteinuria; prevented disease for up to two months post-treatment. | [4][19] |

| ABT-317 (JAK1) | NZB/W F1 Mice | Therapeutic | Quickly reversed severe proteinuria; restored saliva production; diminished kidney and salivary gland inflammation. | [4][19] |

Experimental Protocol: MRL/lpr Spontaneous Lupus Model

The MRL/lpr mouse has a spontaneous mutation in the Fas gene, leading to defective lymphocyte apoptosis and the development of a severe lupus-like syndrome.[18]

-

Animal Model: Use female MRL/lpr mice. Disease onset is spontaneous.[18]

-

Timeline:

-

8 weeks of age: Autoantibodies (e.g., anti-dsDNA) become detectable.[18]

-

10-12 weeks of age: Onset of systemic autoimmunity, glomerulonephritis, and arthritis begins.[17] This is a typical time to begin therapeutic treatment.[18]

-

16-30 weeks of age: Extensive and severe kidney pathology is present.[18]

-

-

Monitoring and Evaluation:

-

Proteinuria: Monitor weekly or bi-weekly as an indicator of kidney damage.

-

Body Weight: Record weekly.

-

Serology: Collect blood periodically to measure serum levels of anti-dsDNA antibodies and total IgG by ELISA.[17]

-

Clinical Signs: Observe for signs of arthritis and skin lesions.

-

-

Endpoint Analysis:

-

The typical study endpoint is around 19-20 weeks of age when untreated mice develop significant pathology.[18]

-

Organ Weights: Measure spleen and lymph node weights (as indicators of lymphadenopathy) and kidney weight.[17][18]

-

Histopathology: Perform histological analysis of the kidneys to assess glomerulonephritis, interstitial nephritis, and vasculitis.[18]

-

Flow Cytometry: Analyze lymphocyte populations in the spleen and lymph nodes.[17]

-

Caption: Experimental workflow for the MRL/lpr spontaneous model of SLE.

Role of JAK1 in Multiple Sclerosis (MS) Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for human multiple sclerosis.[20][21] It is an inflammatory demyelinating disease of the central nervous system (CNS) mediated by myelin-specific CD4+ T cells, particularly Th1 and Th17 cells.[22][23]

JAK1 in EAE Pathogenesis: Many of the key cytokines that drive EAE pathogenesis, including IL-6, IL-23, and IFN-γ, require JAK1 for signal transduction.[24] These cytokines are essential for the differentiation of pathogenic Th1 and Th17 cells.[25] JAK inhibition in EAE models prevents the infiltration of inflammatory monocytes into the CNS, decreases the proportion of pathogenic T cells, and reduces the production of pro-inflammatory cytokines, leading to a significant amelioration of clinical symptoms.[22][25]

Quantitative Data: Efficacy of JAK1 Inhibitors in the EAE Model

| Inhibitor (Selectivity) | Animal Model | Treatment Schedule | Key Outcomes | Reference |

| Baricitinib (JAK1/2) | Mouse EAE | Administered at disease onset | Delayed onset time, decreased clinical symptom severity, shortened disease duration, alleviated demyelination and immune cell infiltration. | [25] |

| Pan-JAK Inhibitor | Mouse EAE | Not specified | Prevented CNS-infiltrating monocytes; decreased GM-CSF+CD4+ T cells. | [22] |

Experimental Protocol: MOG-Induced EAE in C57BL/6 Mice

This protocol describes the active induction of EAE in C57BL/6 mice, which typically results in a chronic disease course.[20][21]

-

Animal Selection: Use female C57BL/6 mice, 9-13 weeks of age.[20]

-

Reagent Preparation:

-

Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅).

-

Emulsion: Emulsify MOG₃₅₋₅₅ in Complete Freund's Adjuvant (CFA).

-

Pertussis Toxin (PTX): Prepare PTX in phosphate-buffered saline (PBS).

-

-

Immunization (Day 0):

-

Second PTX Injection (Day 1 or 2):

-

Monitoring and Evaluation:

-

Begin daily monitoring for clinical signs of EAE around day 7 post-immunization. Onset typically occurs between days 9-14.[20][27]

-

Score mice daily using a standard EAE scoring scale: 0 = normal; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund/death.[23]

-

Monitor body weight daily.

-

-

Endpoint Analysis:

Caption: Experimental workflow for the MOG-induced EAE model of multiple sclerosis.

Role of JAK1 in Inflammatory Bowel Disease (IBD) Models

Chemically induced colitis, most commonly using dextran sulfate sodium (DSS), is a widely used and reproducible model for studying IBD, particularly ulcerative colitis.[28][29] DSS is toxic to colonic epithelial cells, disrupting the intestinal barrier and leading to an acute inflammatory response.[29]

JAK1 in IBD Pathogenesis: The dysregulation of cytokine signaling is central to IBD, and JAK1 is a key transducer for many of these cytokines.[30] Inhibition of the JAK1/STAT1 pathway has been shown to induce a switch in macrophages from a pro-inflammatory M1-like phenotype to an anti-inflammatory M2-like phenotype, which can accelerate recovery in DSS colitis models.[31][32] Studies show that JAK1 inhibitors can ameliorate weight loss and reduce disease activity during the recovery phase of DSS-induced colitis.[31][33]

Quantitative Data: Efficacy of JAK1 Inhibitors in the DSS Colitis Model

| Inhibitor (Selectivity) | Animal Model | Treatment Schedule | Key Outcomes | Reference |

| GLPG0634 (Filgotinib) (JAK1) | Mouse DSS Colitis | Not specified | Showed strong activity in the model. | [33] |

| Selective JAK1 inhibitor | Mouse DSS Colitis (acute rescue) | During recovery phase | Ameliorated recovery from weight loss and disease activity at the highest dose. | [31] |

| Tofacitinib (Pan-JAK) | Mouse DSS Colitis (acute rescue) | During recovery phase | Ameliorated recovery from weight loss and disease activity at the highest dose. | [31] |

Experimental Protocol: Acute DSS-Induced Colitis

This protocol describes a standard method for inducing acute colitis in mice.[28][34]

-

Animal Selection: Use C57BL/6 mice, weighing approximately 20g.[35]

-

Baseline Measurements (Day 0): Individually tag and weigh all mice before starting treatment.[35]

-

DSS Administration:

-

Prepare a 2.5-5% (w/v) solution of DSS in autoclaved drinking water. The concentration can be adjusted to modulate disease severity.[28][34]

-

Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[28][36] Control mice receive regular autoclaved drinking water.

-

Replace the DSS solution every 2 days with a freshly prepared solution.[35]

-

-

Monitoring and Evaluation (Daily):

-

Body Weight: Record the weight of each mouse daily. Weight loss of 5-10% is expected.[34]

-

Stool Consistency: Score for changes from normal pellets to loose stools or diarrhea.

-

Fecal Blood: Check for the presence of blood in the stool or at the anus.

-

Disease Activity Index (DAI): Calculate a composite DAI score based on weight loss, stool consistency, and fecal bleeding.

-

-

Endpoint Analysis (Day 5-7):

-

Euthanize mice.

-

Colon Length: Excise the colon from the cecum to the anus and measure its length. Colon shortening is a key indicator of inflammation.[34][35]

-

Histopathology: Take sections of the colon for formalin fixation, paraffin embedding, and H&E staining to score for histological damage, including ulceration and inflammatory cell infiltration.[34][35]

-

Myeloperoxidase (MPO) Assay: Use colonic tissue to measure MPO activity as a quantitative marker of neutrophil infiltration.[34]

-

Cytokine Analysis: Snap-freeze colonic tissue for RNA or protein extraction to measure the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[35]

-

Caption: Experimental workflow for the Dextran Sulfate Sodium (DSS) colitis model.

Conclusion

JAK1 stands out as a pivotal node in the signaling networks that drive the pathogenesis of multiple autoimmune diseases. Its essential role in transducing signals for a host of pro-inflammatory cytokines has been consistently demonstrated across a range of preclinical models, including those for rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and inflammatory bowel disease. The significant therapeutic efficacy observed with selective JAK1 inhibitors in these models—evidenced by the amelioration of clinical symptoms, reduction of inflammatory markers, and prevention of tissue damage—underscores the potential of targeting JAK1 as a highly effective strategy for the treatment of human autoimmune disorders. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the role of JAK1 and evaluate novel therapeutic agents in this critical pathway.

References

- 1. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]

- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 3. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic JAK1 Inhibition Reverses Lupus Nephritis in a Mouse Model and Demonstrates Transcriptional Changes Consistent With Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chondrex.com [chondrex.com]

- 10. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. researchgate.net [researchgate.net]

- 17. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 19. Therapeutic JAK1 Inhibition Reverses Lupus Nephritis in a Mouse Model and Demonstrates Transcriptional Changes Consistent With Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 21. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JAK inhibition ameliorated experimental autoimmune encephalomyelitis by blocking GM-CSF-driven inflammatory signature of monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. redoxis.se [redoxis.se]

- 24. Involvement of the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway in Multiple Sclerosis and the Animal Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]

- 28. Frontiers | In Vivo and In Vitro Study on the Efficacy of Terpinen-4-ol in Dextran Sulfate Sodium-Induced Mice Experimental Colitis [frontiersin.org]

- 29. mpbio.com [mpbio.com]

- 30. tandfonline.com [tandfonline.com]

- 31. researchgate.net [researchgate.net]

- 32. Differential regulation of JAK/STAT-signaling in patients with ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. academic.oup.com [academic.oup.com]

- 34. socmucimm.org [socmucimm.org]

- 35. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 36. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solcitinib In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solcitinib (also known as GLPG0778 and GSK2586184) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a significant role in immunity, cell proliferation, and differentiation.[4][5][6][7] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases.[7][8][9] this compound's selective inhibition of JAK1 makes it a valuable tool for studying the specific roles of this kinase and a potential therapeutic agent for related disorders.[2][10]

These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against JAK family kinases.

Data Presentation

The inhibitory activity of this compound against the four members of the Janus kinase family is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Kinase | IC50 (nM) | Selectivity over JAK1 |

| JAK1 | 8-9.8 | - |

| JAK2 | ~99 | 11-fold |

| JAK3 | ~495 | 55-fold |

| TYK2 | ~207 | 23-fold |

Data compiled from multiple sources.[1][2][3][11]

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs.[4][12] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][12] Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate gene transcription.[12][13] this compound exerts its effect by inhibiting the kinase activity of JAK1, thereby blocking the downstream signaling cascade.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.

Experimental Protocols

Objective:

To determine the IC50 value of this compound for a specific JAK family kinase (e.g., JAK1) in a cell-free in vitro assay.

Materials:

-

Recombinant human JAK1 enzyme (and other JAKs for selectivity profiling)

-

Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled depending on the detection method

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well microplates

-

Phosphocellulose paper (for radioactive assays)

-

Scintillation counter (for radioactive assays) or a microplate reader capable of detecting the chosen non-radioactive signal (e.g., fluorescence, luminescence)

-

Dimethyl sulfoxide (DMSO)

Experimental Workflow:

The following diagram outlines the key steps for performing the in vitro kinase assay.

Caption: A generalized workflow for an in vitro kinase assay to determine inhibitor potency.

Detailed Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

-

Kinase Reaction Setup:

-

In a 96-well plate, add a small volume of each this compound dilution. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).

-

Add the recombinant JAK enzyme to each well (except the background control).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

-

-

Initiation and Incubation of the Kinase Reaction:

-

Prepare a reaction mixture containing the peptide substrate and ATP in the kinase assay buffer. For radioactive assays, [γ-³²P]ATP will be included.

-

Initiate the kinase reaction by adding the reaction mixture to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of the Reaction and Detection:

-

For Radioactive Assays:

-

Stop the reaction by spotting a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

-

For Non-Radioactive Assays (e.g., ADP-Glo™ Kinase Assay):

-

Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

-

Add a detection reagent that converts the generated ADP to a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

-

Data Analysis:

-

Subtract the background reading (no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO only).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound's inhibitory activity against JAK kinases. The provided protocols and background information are intended to assist researchers in accurately assessing the potency and selectivity of this compound and similar kinase inhibitors. Adherence to a well-defined experimental protocol is crucial for obtaining reliable and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. xcessbio.com [xcessbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 8. sinobiological.com [sinobiological.com]

- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 10. biosynth.com [biosynth.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Solcitinib: A Tool for Investigating Th17 Cell Differentiation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solcitinib (GSK2586184) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous cytokines that drive immune responses.[1][2] T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into Th17 cells is heavily dependent on the JAK-STAT signaling pathway, particularly the JAK1-STAT3 axis, making this compound a valuable tool for studying this process.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate Th17 cell differentiation.

Mechanism of Action: Inhibition of the JAK1-STAT3 Pathway

The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines Interleukin-6 (IL-6) and Transforming Growth Factor-beta (TGF-β).[3] The binding of IL-6 to its receptor activates associated JAK1 and JAK2 kinases, leading to the phosphorylation and activation of the transcription factor STAT3.[4][5] Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus and, in concert with other transcription factors such as RORγt, initiates the gene expression program characteristic of Th17 cells, including the production of IL-17A and IL-17F.[6][7]

This compound, as a selective JAK1 inhibitor, directly interferes with this signaling cascade. By blocking the kinase activity of JAK1, this compound prevents the phosphorylation and subsequent activation of STAT3. This disruption of the JAK1-STAT3 pathway effectively inhibits the differentiation of naive CD4+ T cells into the Th17 lineage.

Caption: this compound inhibits Th17 differentiation by blocking JAK1-mediated STAT3 phosphorylation.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and provide representative data on the effects of JAK1 inhibition on Th17 cell differentiation. As specific data for this compound's effect on Th17 differentiation is not publicly available, data from other selective JAK1 inhibitors like Filgotinib are included for reference.

Table 1: this compound Inhibitory Activity

| Target | IC50 (nM) | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Selectivity vs. TYK2 |

| JAK1 | 9.8[1] | 11-fold[1] | 55-fold[1] | 23-fold[1] |

Table 2: Representative Effects of JAK1 Inhibition on In Vitro Th17 Differentiation

| Parameter | Condition | Effect of JAK1 Inhibitor | Reference |

| IL-17A Secretion | Human CD4+ T cells | Significant reduction | [8] |

| IL-17F Secretion | Human CD4+ T cells | Significant reduction | [8] |

| IL-22 Secretion | Human CD4+ T cells | Significant reduction | [8] |

| p-STAT3 Levels | Human CD4+ T cells | Dose-dependent reduction | [9] |

| RORγt Expression | Murine CD4+ T cells | Downregulation | [6][10] |

| % of IL-17+ cells | Murine CD4+ T cells | Significant decrease | [11] |

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on Th17 cell differentiation.

Protocol 1: In Vitro Differentiation of Human Th17 Cells from Naive CD4+ T Cells

Objective: To differentiate human naive CD4+ T cells into Th17 cells in the presence of varying concentrations of this compound and assess the impact on Th17 cell populations and cytokine production.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-human CD3 antibody (plate-bound)

-

Anti-human CD28 antibody (soluble)

-

Recombinant human IL-6

-

Recombinant human TGF-β1

-

Recombinant human IL-23

-

Recombinant human IL-1β

-

Anti-human IFN-γ antibody

-

Anti-human IL-4 antibody

-

This compound (dissolved in DMSO)

-

Cell stimulation cocktail (e.g., PMA and Ionomycin) + Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Flow cytometry antibodies: Anti-human CD4, Anti-human IL-17A

-

ELISA kit for human IL-17A

Procedure:

-

Isolation of Naive CD4+ T Cells:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate naive CD4+ T cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Purity should be >95%.

-

-

Cell Culture and Th17 Differentiation:

-

Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells with sterile PBS before use.

-

Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

-

Prepare the Th17 polarizing cytokine cocktail in complete RPMI-1640 medium:

-

Anti-human CD28 antibody (1-2 µg/mL)

-

Recombinant human IL-6 (20-50 ng/mL)

-

Recombinant human TGF-β1 (1-5 ng/mL)

-

Recombinant human IL-23 (10-20 ng/mL)

-

Recombinant human IL-1β (10-20 ng/mL)

-

Anti-human IFN-γ antibody (1-10 µg/mL)

-

Anti-human IL-4 antibody (1-10 µg/mL)

-

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 1 µM. Include a DMSO vehicle control.

-

Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

-

Add 50 µL of the appropriate this compound dilution (or DMSO vehicle) to the corresponding wells.

-

Add 50 µL of the 4x Th17 polarizing cytokine cocktail to each well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

-

-

Analysis of Th17 Differentiation:

-

Flow Cytometry for Intracellular IL-17A:

-

Four to six hours before harvesting, restimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor.

-

Harvest the cells and wash with PBS.

-

Stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a commercially available kit.

-

Stain for intracellular IL-17A.

-

Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

-

-

ELISA for IL-17A in Supernatant:

-

Before restimulation for flow cytometry, collect the cell culture supernatants.

-

Measure the concentration of IL-17A in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Caption: Workflow for evaluating this compound's effect on in vitro Th17 differentiation.

Protocol 2: Analysis of STAT3 Phosphorylation

Objective: To determine the effect of this compound on IL-6-induced STAT3 phosphorylation in human CD4+ T cells.

Materials:

-

Isolated human CD4+ T cells

-

RPMI-1640 medium with 1% FBS

-

Recombinant human IL-6

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., ice-cold methanol or a commercial buffer)

-

Anti-human p-STAT3 (Tyr705) antibody

-

Flow cytometer

Procedure:

-

Cell Preparation and Starvation:

-

Isolate human CD4+ T cells.

-

Resuspend the cells in RPMI-1640 with 1% FBS and starve for 2-4 hours at 37°C to reduce basal signaling.

-

-

This compound Treatment and Stimulation:

-

Pre-treat the starved cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for 1-2 hours at 37°C.

-

Stimulate the cells with recombinant human IL-6 (e.g., 50 ng/mL) for 15-30 minutes at 37°C.

-

-

Staining for p-STAT3:

-

Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.

-

Wash the cells with PBS containing 1% BSA.

-

Stain with an anti-human p-STAT3 antibody for 30-60 minutes at room temperature.

-

Wash the cells and resuspend in PBS for analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the mean fluorescence intensity (MFI) of p-STAT3 in the CD4+ T cell population using a flow cytometer. Compare the MFI of this compound-treated samples to the DMSO vehicle control.

-

Caption: Workflow for assessing this compound's impact on IL-6-induced STAT3 phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the JAK1-STAT3 signaling pathway in Th17 cell differentiation. Its high selectivity for JAK1 allows for targeted investigation of this pathway's contribution to the development and function of these crucial immune cells. The provided protocols offer a starting point for researchers to explore the immunomodulatory effects of this compound and to further elucidate the molecular mechanisms governing Th17-mediated immunity and autoimmune diseases.

References

- 1. Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCR signaling induces STAT3 phosphorylation to promote TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. A STAT3 palmitoylation cycle promotes TH17 differentiation and colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting ex-vivo Th17 responses in Ankylosing Spondylitis by targeting Janus kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

Application Note: Flow Cytometry Analysis of Solcitinib-Treated PBMCs

Introduction

Solcitinib (GSK2586184) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway.[1][2] This pathway is crucial for mediating cellular responses to a wide array of cytokines and growth factors, playing a central role in the immune system.[3][4][5] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune and inflammatory diseases.[2][6] By selectively targeting JAK1, this compound is being investigated as a therapeutic agent for conditions such as moderate-to-severe plaque psoriasis.[1][2]

This application note provides a detailed protocol for the analysis of this compound's effects on Peripheral Blood Mononuclear Cells (PBMCs) using flow cytometry. The primary focus is on assessing the inhibition of cytokine-induced STAT phosphorylation and characterizing changes in major immune cell subsets within the PBMC population. This methodology is critical for researchers, scientists, and drug development professionals investigating the mechanism of action and pharmacodynamic effects of JAK inhibitors like this compound.

Principle of the Assay

This protocol utilizes multiparameter flow cytometry to simultaneously analyze cell surface markers for immune cell phenotyping and intracellular levels of phosphorylated Signal Transducer and Activator of Transcription (STAT) proteins. PBMCs are first treated with this compound or a vehicle control, followed by stimulation with a cytokine known to activate the JAK1 pathway (e.g., Interferon-alpha). The cells are then fixed and permeabilized to allow for the intracellular staining of phospho-STAT proteins. By quantifying the median fluorescence intensity (MFI) of phospho-STAT antibodies, the inhibitory effect of this compound on the JAK/STAT signaling cascade can be determined in specific immune cell populations.

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound (GSK2586184)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Recombinant Human Interferon-alpha (IFN-α)

-

Phosphate Buffered Saline (PBS)

-

Fixation/Permeabilization Buffers (e.g., BD Phosflow™ Fix Buffer I and Perm Buffer III)

-

Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)

-

Flow Cytometer (e.g., BD LSRFortessa™ or equivalent)

Experimental Protocols

Preparation of PBMCs

-

Thaw cryopreserved human PBMCs in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing pre-warmed RPMI-1640 supplemented with 10% FBS.

-

Centrifuge at 300 x g for 10 minutes, aspirate the supernatant.

-

Resuspend the cell pellet in fresh RPMI-1640 with 10% FBS and perform a cell count.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in RPMI-1640 with 5% FBS.

-

Allow the cells to rest for at least 2 hours at 37°C in a CO2 incubator before proceeding with the treatment.[7]

This compound Treatment and Cytokine Stimulation

-

Prepare a stock solution of this compound in DMSO. Further dilute in RPMI-1640 to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Aliquot 100 µL of the PBMC suspension (1 x 10^6 cells) into 96-well U-bottom plates or flow cytometry tubes.

-

Add the desired concentrations of this compound or vehicle control (DMSO) to the cells.

-

Incubate for 1 hour at 37°C in a CO2 incubator.

-

Prepare a working solution of IFN-α in RPMI-1640.

-

Add IFN-α to the appropriate wells to a final concentration of 1000 U/mL for stimulation. For unstimulated controls, add an equivalent volume of media.

-

Incubate for 15 minutes at 37°C.[8]

Cell Fixation and Permeabilization

-

Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fix Buffer (e.g., BD Phosflow™ Fix Buffer I) to each sample.[7]

-

Mix gently and incubate for 10-15 minutes at 37°C.[7]

-

Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.

-

Permeabilize the cells by resuspending the pellet in ice-cold Perm Buffer (e.g., BD Phosflow™ Perm Buffer III) and incubate on ice for 30 minutes.[9]

-

Wash the cells twice with Stain Buffer (PBS with 2% FBS).

Antibody Staining

-

Prepare an antibody cocktail containing both surface and intracellular markers at pre-titrated optimal concentrations (see Table 1).

-

Resuspend the permeabilized cells in the antibody cocktail.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with Stain Buffer.

-

Resuspend the final cell pellet in 500 µL of Stain Buffer for flow cytometry analysis.

Flow Cytometry Analysis

-

Acquire the samples on a properly calibrated flow cytometer.

-

Collect a sufficient number of events for robust statistical analysis (e.g., 100,000 - 500,000 events per sample).

-

Use appropriate single-stain controls for compensation.

-

Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™). Gate on singlets, live cells (if a viability dye was used prior to fixation), and then identify major immune subsets (T cells, B cells, NK cells, Monocytes) based on surface marker expression.

-

Within each gated population, determine the Median Fluorescence Intensity (MFI) of the phospho-STAT1 antibody.

Data Presentation

The quantitative data from this experiment can be summarized in the following tables for clear comparison.

Table 1: Recommended Flow Cytometry Antibody Panel

| Target | Fluorochrome | Subcellular Location | Purpose |

| CD3 | BV510 | Surface | T-cell marker |

| CD4 | APC-H7 | Surface | Helper T-cell marker |

| CD8 | PerCP-Cy5.5 | Surface | Cytotoxic T-cell marker |

| CD19 | PE-Cy7 | Surface | B-cell marker |

| CD56 | BV786 | Surface | NK-cell marker |

| CD14 | FITC | Surface | Monocyte marker |

| Phospho-STAT1 (Y701) | Alexa Fluor 647 | Intracellular | Readout of JAK1/2 pathway activation |

| Live/Dead Marker | (e.g., Zombie NIR™) | N/A | Viability assessment |

Table 2: Effect of this compound on IFN-α-induced pSTAT1 in PBMC Subsets (Example Data)

| Cell Population | Treatment Condition | pSTAT1 MFI (Mean ± SD) | % Inhibition |

| CD4+ T Cells | Unstimulated | 150 ± 25 | N/A |

| IFN-α (1000 U/mL) | 2500 ± 300 | 0% | |

| IFN-α + this compound (10 nM) | 1800 ± 250 | 29.8% | |

| IFN-α + this compound (100 nM) | 800 ± 150 | 72.3% | |

| IFN-α + this compound (1 µM) | 200 ± 50 | 97.9% | |

| B Cells | Unstimulated | 120 ± 20 | N/A |

| IFN-α (1000 U/mL) | 2200 ± 280 | 0% | |

| IFN-α + this compound (10 nM) | 1600 ± 220 | 28.8% | |

| IFN-α + this compound (100 nM) | 750 ± 130 | 69.7% | |

| IFN-α + this compound (1 µM) | 180 ± 40 | 97.1% | |

| Monocytes | Unstimulated | 200 ± 40 | N/A |

| IFN-α (1000 U/mL) | 3500 ± 450 | 0% | |

| IFN-α + this compound (10 nM) | 2500 ± 350 | 30.3% | |

| IFN-α + this compound (100 nM) | 1000 ± 200 | 75.8% | |

| IFN-α + this compound (1 µM) | 300 ± 60 | 97.0% |

% Inhibition calculated relative to the IFN-α stimulated condition without inhibitor.

Table 3: Effect of this compound on the Percentage of Major PBMC Subsets (Example Data)

| Treatment Condition | % CD3+ T Cells | % CD19+ B Cells | % CD56+ NK Cells | % CD14+ Monocytes |

| Vehicle Control | 65.2 ± 5.1 | 10.5 ± 1.5 | 8.3 ± 1.2 | 15.1 ± 2.0 |

| This compound (1 µM) | 64.8 ± 4.9 | 10.2 ± 1.3 | 8.5 ± 1.1 | 15.5 ± 2.2 |

Data represents mean ± SD from n=3 independent experiments. Short-term in vitro treatment is not expected to significantly alter the proportions of major immune cell subsets.

Visualizations

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for flow cytometry analysis of this compound-treated PBMCs.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for evaluating the effects of the JAK1 inhibitor this compound on human PBMCs. By employing phosphoflow cytometry, researchers can effectively quantify the dose-dependent inhibition of cytokine-induced STAT phosphorylation, a key pharmacodynamic marker for JAK inhibitor activity. This approach is invaluable for preclinical and clinical studies aimed at understanding the immunological impact of this compound and other JAK inhibitors in development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. Aberrant STAT phosphorylation signaling in peripheral blood mononuclear cells from multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bdbiosciences.com [bdbiosciences.com]

Experimental Design for Solcitinib in a Psoriasis Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a pivotal role in the pathogenesis of psoriasis by mediating the effects of various pro-inflammatory cytokines, including key players in the IL-23/Th17 axis.[1][2][3] Solcitinib (GSK2586184) is a potent and selective inhibitor of JAK1.[4] By selectively targeting JAK1, this compound has the potential to modulate the inflammatory cascade in psoriasis with greater specificity, potentially reducing off-target effects associated with broader-spectrum JAK inhibitors.[3] Preclinical studies of other JAK inhibitors in murine models of psoriasis have demonstrated significant efficacy, supporting the therapeutic potential of this drug class.[1][5][6]

These application notes provide a detailed experimental design for evaluating the efficacy of this compound in the widely used imiquimod (IMQ)-induced psoriasis mouse model.[7][8][9] This model recapitulates key histopathological and immunological features of human plaque psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and dependence on the IL-23/IL-17 axis.[10][11][12] The following protocols outline the induction of psoriasis, administration of this compound, and subsequent macroscopic, histological, cellular, and molecular analyses to thoroughly assess its therapeutic potential.

Signaling Pathway Overview

The pathogenesis of psoriasis is driven by a complex interplay of immune cells and cytokines. The IL-23/Th17 axis is considered central to this process. IL-23, produced by dendritic cells, promotes the expansion and maintenance of Th17 cells, which in turn produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of chemokines that recruit additional immune cells, perpetuating the inflammatory cycle. The signaling of these key cytokines is dependent on the JAK-STAT pathway. This compound, as a selective JAK1 inhibitor, is expected to interfere with these signaling cascades, thereby ameliorating the psoriatic phenotype.

Caption: this compound selectively inhibits JAK1, disrupting the downstream signaling of pro-inflammatory cytokines like IL-23 and IL-17, which are crucial in psoriasis pathogenesis.

Experimental Design and Workflow

A well-controlled in vivo study is critical to evaluate the efficacy of this compound. The following workflow outlines the key steps of the experimental design.

Caption: The experimental workflow for evaluating this compound involves animal acclimatization, psoriasis induction, treatment, and comprehensive multi-parameter evaluation.

Materials and Methods

Animals

-

Species: Mouse

-

Strain: BALB/c or C57BL/6 (8-10 weeks old)

-

Sex: Female (to avoid fighting and testosterone-related effects on skin)

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Reagents

-

Imiquimod Cream: 5% (e.g., Aldara™)

-

This compound: Purity >98%

-

Vehicle for this compound: 0.5% (w/v) Methylcellulose in sterile water (for oral gavage)

-

Anesthetics: Isoflurane or equivalent

-

Reagents for Histology: Formalin, paraffin, hematoxylin, and eosin (H&E)

-

Reagents for Flow Cytometry: Antibodies against murine CD45, CD3, CD4, CD8, Ly6G, F4/80, etc.

-

Reagents for Gene Expression Analysis: RNA extraction kits, reverse transcription reagents, and qPCR master mix.

Experimental Protocols

Imiquimod-Induced Psoriasis Model

-

On day -1, shave the dorsal skin of the mice carefully.

-

From day 0 to day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear.[7]

-

Monitor the animals daily for clinical signs of psoriasis.

This compound Administration

-

Prepare this compound in the vehicle at the desired concentrations. A suggested dosing range based on other JAK inhibitors is 10, 30, and 50 mg/kg.[5][13]

-

From day 0 to day 6, administer this compound or vehicle orally via gavage once or twice daily. The treatment can be prophylactic (starting on day 0) or therapeutic (starting on day 2 or 3).

-

Include a positive control group treated with a standard-of-care agent like a topical corticosteroid or another systemic JAK inhibitor.

Macroscopic Evaluation (PASI Scoring)

-

From day 1 to day 6, score the severity of the skin inflammation on the dorsal skin and ear using a modified Psoriasis Area and Severity Index (PASI).

-

Evaluate erythema (redness), scaling, and thickness of the skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).

-

The cumulative score (erythema + scaling + thickness) will range from 0 to 12.

-

Measure ear thickness daily using a digital caliper.

Sample Collection and Processing

-

On day 7, euthanize the mice.

-

Collect blood samples via cardiac puncture for systemic cytokine analysis.

-

Excise the treated dorsal skin and ear.

-

For histology, fix a portion of the skin in 10% neutral buffered formalin.

-

For flow cytometry and gene expression analysis, place the remaining skin in ice-cold PBS or RPMI-1640 medium.

-

Collect the spleen and draining lymph nodes for immunological analysis.

Histological Analysis

-

Embed the formalin-fixed skin samples in paraffin and cut 5 µm sections.

-

Stain the sections with H&E to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.

-

Perform immunohistochemical staining for markers such as Ki67 (proliferation), CD3 (T cells), and Ly6G (neutrophils).

Flow Cytometry Analysis

-

Prepare single-cell suspensions from the skin, spleen, and lymph nodes.

-

For skin, separate the epidermis and dermis and digest with appropriate enzymes (e.g., dispase, collagenase).[2]

-